![molecular formula C13H25NO5 B13938498 beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester CAS No. 53935-66-3](/img/structure/B13938498.png)
beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester
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Overview
Description
N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester is a synthetic compound that belongs to the class of beta-alanine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester typically involves multi-step organic reactions. One common approach might include the esterification of beta-alanine with ethyl alcohol, followed by the introduction of the 3-ethoxy-3-oxopropyl and 3-hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the hydroxypropyl group to a carbonyl group.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester involves its interaction with specific molecular targets and pathways. These might include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Ethoxy-3-oxopropyl)-beta-alanine ethyl ester
- N-(3-Hydroxypropyl)-beta-alanine ethyl ester
- Beta-alanine ethyl ester
Uniqueness
N-(3-Ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-beta-alanine ethyl ester is unique due to the presence of both the 3-ethoxy-3-oxopropyl and 3-hydroxypropyl groups. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(3-hydroxypropyl)-, ethyl ester (CAS 53935-66-3) is a compound of interest due to its potential biological activities and applications in various fields including pharmacology and sports nutrition. This article provides a detailed overview of its biological activity, focusing on its effects on muscle performance, metabolic processes, and potential therapeutic uses.
- Molecular Formula : C13H25NO5
- Molecular Weight : 275.34 g/mol
- Structural Formula :
C OC O CCN CCCO CCC O OCC C
Property | Value |
---|---|
Density | 1.08 g/cm³ |
Boiling Point | 372.03 °C |
Flash Point | 178.80 °C |
Beta-Alanine acts as a precursor to carnosine, a dipeptide that plays a crucial role in muscle pH regulation during high-intensity exercise. By increasing the levels of carnosine in skeletal muscle, beta-alanine supplementation enhances the muscle's buffering capacity against acidosis, which can improve performance during anaerobic activities.
Effects on Exercise Performance
Numerous studies have investigated the impact of beta-alanine supplementation on exercise performance:
- A meta-analysis indicated that beta-alanine supplementation leads to an average improvement of 2.85% in exercise performance metrics for activities lasting between 60 and 240 seconds .
- Supplementation has been shown to delay the onset of neuromuscular fatigue and improve performance in repeated bouts of high-intensity exercise .
Case Studies
-
High-Intensity Interval Training (HIIT) :
A study involving athletes undergoing HIIT found that those supplemented with beta-alanine demonstrated significantly improved performance metrics compared to the placebo group. The athletes exhibited better endurance and reduced fatigue during intense training sessions . -
Resistance Training :
In a controlled trial, resistance-trained individuals who received beta-alanine supplements showed enhanced strength gains and improved recovery times between sets compared to those who did not receive supplementation .
Safety and Side Effects
Beta-alanine is generally considered safe for consumption. Some users report mild side effects such as paresthesia (tingling sensation), particularly at doses exceeding 800 mg; however, these effects are transient and can be mitigated by using smaller doses or controlled-release formulations .
Properties
CAS No. |
53935-66-3 |
---|---|
Molecular Formula |
C13H25NO5 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-(3-hydroxypropyl)amino]propanoate |
InChI |
InChI=1S/C13H25NO5/c1-3-18-12(16)6-9-14(8-5-11-15)10-7-13(17)19-4-2/h15H,3-11H2,1-2H3 |
InChI Key |
BHZAMQABWGMKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCCO)CCC(=O)OCC |
Origin of Product |
United States |
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